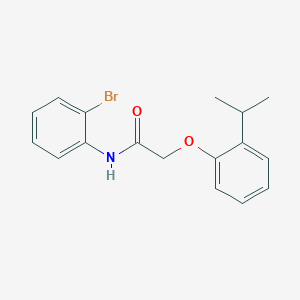![molecular formula C19H15F3N2O7 B284628 Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate, commonly known as DMT or TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the terephthalate family and is known for its potential applications in various fields, including medicine, material science, and organic chemistry. In
作用机制
The mechanism of action of DMT is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. Studies have shown that DMT can inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to interact with receptors in the brain, leading to altered perception and consciousness.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. In animal studies, DMT has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to alter brain activity and induce altered states of consciousness in humans.
实验室实验的优点和局限性
One of the main advantages of using DMT in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, the synthesis of DMT is a complex process that requires specialized equipment and expertise. Additionally, the high cost of the starting materials and the low yield of the final product can limit its use in certain experiments.
未来方向
There are several future directions for research on DMT. One area of interest is the development of new drug delivery systems using DMT. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of DMT. Additionally, further studies on the mechanism of action of DMT and its effects on the brain could lead to new insights into consciousness and altered states of perception. Finally, the development of more efficient and cost-effective synthesis methods for DMT could expand its use in scientific research.
合成方法
The synthesis of DMT involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include terephthalic acid, dimethylamine, and 2-(trifluoromethyl)-1,3-benzodioxole. The reaction involves the condensation of terephthalic acid with dimethylamine, followed by the addition of 2-(trifluoromethyl)-1,3-benzodioxole to the reaction mixture. The resulting product is then purified through recrystallization to obtain pure DMT. The synthesis of DMT is a complex process that requires careful attention to detail and specialized equipment.
科学研究应用
DMT has been extensively studied for its potential applications in various scientific fields. In medicine, DMT has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In material science, DMT has been investigated for its use in the development of organic semiconductors and as a building block for the synthesis of novel polymers. In organic chemistry, DMT has been used as a reagent for the synthesis of complex organic molecules.
属性
分子式 |
C19H15F3N2O7 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
dimethyl 2-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H15F3N2O7/c1-28-15(25)10-7-8-11(16(26)29-2)12(9-10)23-17(27)24-19(18(20,21)22)30-13-5-3-4-6-14(13)31-19/h3-9H,1-2H3,(H2,23,24,27) |
InChI 键 |
GXDXJJCUPOYURC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)




![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)
